molecular formula C12H12O3 B8597647 3-(But-2-ynyloxy)-4-methoxybenzaldehyde

3-(But-2-ynyloxy)-4-methoxybenzaldehyde

Cat. No.: B8597647
M. Wt: 204.22 g/mol
InChI Key: XISPMDRFUGSWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(But-2-ynyloxy)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a but-2-ynyloxy substituent at the 3-position of the aromatic ring. These derivatives are pivotal intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . The but-2-ynyloxy group introduces unique electronic and steric properties due to its terminal alkyne moiety, which may enhance reactivity in click chemistry or cycloaddition reactions compared to saturated or aromatic substituents.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-but-2-ynoxy-4-methoxybenzaldehyde

InChI

InChI=1S/C12H12O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,7H2,1-2H3

InChI Key

XISPMDRFUGSWMM-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Trends

Physical Properties
  • Melting Points : Benzyloxy derivatives (e.g., 3-(benzyloxy)-4-methoxybenzaldehyde) exhibit lower melting points (~61–62°C) compared to cyclopentyloxy analogs (~139–141°C), reflecting differences in crystallinity due to aromatic vs. aliphatic substituents .
  • Solubility: Bulky substituents (e.g., tert-butylphenoxymethyl) reduce solubility in polar solvents, while nitro groups enhance polarity .
Reactivity
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase aldehyde electrophilicity, enhancing reactivity in nucleophilic additions.
  • Steric Effects : Bulky substituents (e.g., cyclopentyloxy) hinder reactions at the aldehyde group but stabilize intermediates in cyclization reactions .

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